5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester)
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Overview
Description
5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) is a complex organic compound with a unique structure that includes a pyrano[3,2-d]thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) typically involves multiple steps. The key steps include the formation of the pyrano[3,2-d]thiazole ring system and subsequent acetylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .
Scientific Research Applications
5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in biological processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-[(Acetyloxy)methyl]-6,7-diacetoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole
- 5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol
Uniqueness
The uniqueness of 5-[(Acetyloxy)methyl]-3a,6,7,7a-tetrahydro-2-methyl-(3aR,5R,6S,7R,7aR)-5H-Pyrano[3,2-d]thiazole-6,7-diol Diacetate (Ester) lies in its specific structure and the resulting chemical and biological properties. This compound’s unique stereochemistry and functional groups make it a valuable molecule for various applications in research and industry .
Properties
IUPAC Name |
(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7S/c1-6-15-11-13(21-9(4)18)12(20-8(3)17)10(5-19-7(2)16)22-14(11)23-6/h10-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGXRMOCEYNLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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